molecular formula C20H12F2N2 B8790275 2,3-Bis(4-fluorophenyl)quinoxaline

2,3-Bis(4-fluorophenyl)quinoxaline

Cat. No. B8790275
M. Wt: 318.3 g/mol
InChI Key: VMAUSAPAESMXAB-UHFFFAOYSA-N
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Patent
US08637167B2

Procedure details

First, 3.71 g of 4,4′-difluorobenzil and 1.71 g of o-phenylenediamine were stirred on heating in a solvent (200 mL of chloroform) for 6 hours. The reaction solution was cooled to room temperature, washed with HCl (1N) and a saturated aqueous solution of sodium chloride, and dried with magnesium sulfate. The solvent was removed to obtain a ligand HFdpq (2,3-bis(4-fluorophenyl)quinoxaline) (pale yellow powder, yield: 99%).
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=O)=O)=[CH:4][CH:3]=1.[C:19]1([NH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[NH2:25]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)=[N:26][C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:25]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.71 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)F
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl (1N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2N=C1C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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